molecular formula C12H16ClN3 B1383306 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1795506-87-4

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1383306
CAS RN: 1795506-87-4
M. Wt: 237.73 g/mol
InChI Key: YSDSXTIWJXRGBI-UHFFFAOYSA-N
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Description

1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, commonly known as PPAH, is a chemical compound that is widely used in the fields of science and research. PPAH is a white crystalline solid that is soluble in water and is often used as a reagent in laboratory experiments. PPAH has been used in a variety of scientific applications, including synthesis, research, and drug development.

Scientific Research Applications

Molecular Structure Analysis

1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride and its derivatives have been extensively studied for their molecular structures using spectroscopic techniques and quantum chemical analysis. Studies have focused on evaluating vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters using methods like Density Functional Theory (DFT). These analyses are crucial for understanding the molecular stability, electron density distribution, and chemical reactivity of the compound (Venil et al., 2021).

Synthesis and Characterization

The synthesis of this compound and its derivatives, particularly in crystal form, is a significant area of research. Techniques like slow solvent evaporation using different solvents have been employed to grow crystals of these compounds, which are then characterized using methods like X-Ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), and dielectric studies. This research is pivotal for the pharmaceutical and agrochemical industries due to the wide applications of pyrazoles (Vyas et al., 2012).

Molecular Docking Studies

Molecular docking studies are instrumental in predicting the biological activities of these compounds. By understanding how these molecules interact with various proteins and enzymes, researchers can infer their potential as therapeutic agents. This approach is crucial for drug discovery and understanding the molecular basis of the compound's biological activity (Jayasudha et al., 2020).

Antimicrobial and Anticancer Studies

Some derivatives of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride have shown promising results in antimicrobial and anticancer studies. These studies involve evaluating the compound's efficacy in inhibiting the growth of various bacterial and fungal strains, as well as assessing its potential in treating specific cancers like breast cancer. Such research is vital for developing new therapeutic strategies against infectious diseases and cancer (Panneerselvam et al., 2022).

properties

IUPAC Name

1-phenyl-5-propan-2-ylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSXTIWJXRGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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